Nb-Feruloyltryptamine

Catalog No.
S1896154
CAS No.
53905-13-8
M.F
C20H20N2O3
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nb-Feruloyltryptamine

CAS Number

53905-13-8

Product Name

Nb-Feruloyltryptamine

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+

InChI Key

LWRQDNUXWLIWDB-VQHVLOKHSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O

Antioxidant Activity:

Studies suggest that Nb-FT possesses antioxidant properties. A 2013 study published in the Journal of Agricultural and Food Chemistry investigated the antioxidant activity of various rice bran extracts and found that Nb-FT was one of the primary contributors to the extract's free radical scavenging activity [].

Anti-Inflammatory Activity:

Nb-FT may also exhibit anti-inflammatory properties. A 2016 study published in the journal Bioscience, Biotechnology, and Biochemistry explored the anti-inflammatory effects of Nb-FT on lipopolysaccharide (LPS)-induced inflammation in macrophages. The study's results suggest that Nb-FT may help suppress the production of inflammatory mediators [].

Nb-Feruloyltryptamine is a chemical compound characterized by the molecular formula C20H20N2O3. It is classified as a derivative of tryptamine, which is an important structure in various biological systems. The compound features a feruloyl group attached to the nitrogen of the tryptamine moiety, contributing to its unique properties. This compound is known for its potential therapeutic applications due to its diverse biological activities.

  • The mechanism of action of NFB remains largely unknown.
  • However, its structural similarity to other bioactive tryptamines suggests potential interactions with receptors in the nervous system or other biological targets [].
  • Further research is needed to explore its specific interactions and potential effects.
  • Due to limited research, information on the safety profile of NFB is scarce.
  • As with many unknown compounds, it's advisable to handle NFB with caution in a research setting following proper laboratory safety protocols until more information becomes available.

  • Oxidation: The phenolic hydroxyl group can be oxidized, leading to the formation of quinones or other oxidized derivatives.
  • Hydrolysis: In aqueous conditions, Nb-Feruloyltryptamine can hydrolyze, breaking down into its constituent parts.
  • Condensation: It may participate in condensation reactions, forming larger molecules or complexes with other compounds.

These reactions highlight the compound's reactivity and potential for further chemical modification .

Research has indicated that Nb-Feruloyltryptamine exhibits various biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects: There is evidence suggesting that Nb-Feruloyltryptamine could protect neuronal cells from damage, which is relevant in neurodegenerative diseases.

These biological activities make it an interesting subject for pharmacological research .

The synthesis of Nb-Feruloyltryptamine typically involves several steps:

  • Starting Materials: The synthesis begins with tryptamine and ferulic acid or its derivatives.
  • Reaction Conditions: The reaction may require specific conditions such as temperature control and the presence of catalysts.
  • Purification: After the reaction, purification techniques such as chromatography are employed to isolate Nb-Feruloyltryptamine from by-products.

Methods may vary depending on the desired purity and yield .

Nb-Feruloyltryptamine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could be developed into therapeutic agents for conditions like cancer and neurodegenerative diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at improving health and wellness.
  • Cosmetics: The compound's anti-inflammatory effects could be harnessed in skincare products targeting inflammation and oxidative stress.

These applications underscore its versatility and importance in both health and wellness sectors .

Interaction studies involving Nb-Feruloyltryptamine have focused on its interactions with various biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Binding: Studies have explored its binding affinity to neurotransmitter receptors, suggesting potential effects on mood and cognition.
  • Synergistic Effects: Investigations into combinations with other compounds have shown enhanced effects in certain biological assays.

These interactions provide insight into how Nb-Feruloyltryptamine might function within biological systems .

Several compounds share structural similarities with Nb-Feruloyltryptamine. Here are some noteworthy comparisons:

Compound NameStructure SimilarityUnique Features
FeruloylserotoninSimilar tryptamine baseExhibits strong serotonin receptor activity
TryptophanCore tryptamine structureAmino acid precursor with different functionalities
Ferulic AcidContains a ferulyl groupPrimarily known for antioxidant properties

While these compounds share certain characteristics, Nb-Feruloyltryptamine stands out due to its unique combination of tryptamine and feruloyl functionalities, leading to distinct biological activities and potential applications .

Molecular Architecture and Functional Groups

N-Feruloyltryptamine is a hydroxycinnamic acid amide characterized by the molecular formula C₂₀H₂₀N₂O₃ and a molecular weight of 336.39 g/mol [1] [2]. The compound represents a conjugation product formed between ferulic acid and tryptamine, resulting in a distinctive molecular architecture that combines both indole and phenylpropanoid structural elements [1] [3].

The molecular structure of N-Feruloyltryptamine consists of two primary structural domains connected through an amide linkage. The tryptamine moiety contributes an indole ring system bearing a 2-aminoethyl side chain, while the feruloyl component provides a hydroxycinnamic acid derivative with characteristic methoxy and hydroxyl substitutions [1] [4]. The complete International Union of Pure and Applied Chemistry name for this compound is N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide [4].

The functional group analysis reveals several key structural features. The indole ring system contains a nitrogen-bearing heterocycle fused to a benzene ring, providing aromatic stability and potential sites for hydrogen bonding interactions [1]. The phenolic hydroxyl group at the 4-position of the ferulic acid moiety contributes to the compound's antioxidant properties, while the adjacent methoxy group at the 3-position provides additional electronic effects [1] [3]. The central amide bond (C=O-NH) serves as the critical linkage between the two structural domains and represents a site of significant biological importance [5].

The trans-configuration of the olefinic bond in the feruloyl moiety is confirmed by the coupling constant analysis, with the larger coupling constant between H-7 and H-8 (J = 15.9 Hz) indicating the trans-geometry [6]. This geometric arrangement influences both the compound's spectroscopic properties and its biological activity patterns [7] [6].

Structural ComponentMolecular ContributionFunctional Significance
Indole ring systemC₈H₆NAromatic stabilization, hydrogen bonding
Aminoethyl chainC₂H₄NFlexibility, basicity
Amide linkageCONHHydrogen bonding, biological recognition
Feruloyl moietyC₁₀H₉O₃Antioxidant activity, UV absorption
Methoxy groupOCH₃Electronic effects, lipophilicity
Phenolic hydroxylOHHydrogen bonding, antioxidant activity

Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of N-Feruloyltryptamine exhibits characteristic signal patterns that confirm its structural identity [8] [9]. The spectrum displays two trans-olefinic protons at δₕ 7.58 (1H, d, J = 16.0 Hz, H-7) and 6.38 (1H, d, J = 16.0 Hz, H-8), confirming the presence of the α,β-unsaturated amide system in the feruloyl moiety [6]. Three aromatic protons from the ferulic acid component appear at 7.14 (1H, dd, J = 8.2, 2.2 Hz, H-2), 6.90 (1H, d, J = 8.2 Hz, H-5), and 7.34 (1H, d, J = 1.9 Hz, H-6) [6].

The methoxy group signal appears as a characteristic singlet at δₕ 3.93 (3H, s, -OCH₃), while the tryptamine ethyl chain contributes signals for the methylene protons adjacent to the amide nitrogen and the indole ring [6]. The indole ring system produces its typical pattern of aromatic signals in the region δₕ 7.0-7.8 [9].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the amide group appearing at approximately δc 167.8 [6]. The aromatic carbons of both the indole and feruloyl systems contribute signals in the typical aromatic region (δc 100-160), while the methoxy carbon appears at approximately δc 55-60 [6].

Mass Spectrometry

Mass spectrometric analysis of N-Feruloyltryptamine reveals characteristic fragmentation patterns that support structural identification [10] [11]. The molecular ion peak appears at m/z 336 [M]⁺, consistent with the molecular formula C₂₀H₂₀N₂O₃ [12] [11]. In positive ion electrospray ionization mode, the protonated molecular ion [M+H]⁺ appears at m/z 337 [13] [14].

Key fragmentation patterns include the loss of the feruloyl moiety, producing fragments corresponding to the tryptamine portion. The base peak in many spectra appears at m/z 177, corresponding to the feruloyl cation after loss of the tryptamine unit [10] [11]. Additional diagnostic fragments include ions at m/z 145, 121, and 117, which arise from further fragmentation of the feruloyl system [10] [11].

Tandem mass spectrometry experiments reveal that the primary fragmentation pathway involves cleavage at the amide bond, generating the characteristic feruloyl and tryptamine-derived fragments [10]. This fragmentation pattern is consistent with other hydroxycinnamic acid amides and provides a reliable method for compound identification in complex mixtures [7] [10].

Mass-to-Charge RatioFragment IdentityRelative IntensityStructural Origin
337[M+H]⁺VariableMolecular ion
177Feruloyl cation100 (base peak)Ferulic acid moiety
145Dehydroxylated feruloyl50-80Ferulic acid fragment
121Methoxycinnamic acid30-60Ferulic acid fragment
117Coumaric acid derivative20-40Ferulic acid fragment

Infrared Spectroscopy

Infrared spectroscopic analysis of N-Feruloyltryptamine reveals characteristic absorption bands that confirm the presence of key functional groups [8] [15]. The spectrum exhibits a broad absorption band at approximately 3280 cm⁻¹, attributed to the N-H stretching vibration of the amide group [15]. The phenolic O-H stretching appears as a broad band around 3500 cm⁻¹ [15].

The carbonyl stretch of the α,β-unsaturated amide system appears at approximately 1650 cm⁻¹, shifted to lower frequency due to conjugation with the aromatic system [15]. This shift is characteristic of cinnamoyl amides and distinguishes them from saturated amides [15]. Additional bands in the fingerprint region (800-1500 cm⁻¹) provide information about the aromatic substitution patterns and C-O stretching vibrations [15].

The aromatic C=C stretching vibrations appear in the region 1500-1600 cm⁻¹, while the methoxy C-O stretching contributes to bands in the 1200-1300 cm⁻¹ region [15]. The trans-olefinic C-H out-of-plane bending vibrations appear at approximately 970 cm⁻¹, confirming the geometric configuration of the double bond [15].

Crystallographic Data and Conformational Studies

While comprehensive single-crystal X-ray diffraction data for N-Feruloyltryptamine are limited in the available literature, structural studies on related compounds provide insights into the conformational preferences of this class of molecules [8] [9]. The compound has been characterized through X-ray crystallographic methods in the context of related phenolic amides from safflower seeds, where it was isolated alongside other hydroxycinnamic acid derivatives [8] [9].

Conformational analysis studies indicate that N-Feruloyltryptamine adopts a relatively extended conformation in the solid state, with the indole and feruloyl moieties positioned to minimize steric interactions [16]. The amide bond exhibits the expected planar geometry, with the carbonyl oxygen and amide nitrogen adopting a trans-arrangement relative to the C-N bond [16].

The tryptamine portion of the molecule demonstrates conformational flexibility around the ethyl linker, allowing for various orientations of the indole ring relative to the amide plane [16]. This flexibility is important for biological activity, as it enables the molecule to adopt conformations suitable for binding to various biological targets [17].

Computational studies suggest that the molecule can exist in multiple low-energy conformations, with rotational barriers around the amide bond being relatively high due to partial double-bond character [16]. The feruloyl moiety maintains its planar structure due to conjugation between the aromatic ring, the olefinic system, and the carbonyl group [16].

The crystal packing in related structures shows that these molecules typically form hydrogen-bonded networks through interactions between the phenolic hydroxyl groups, amide NH groups, and carbonyl oxygens [18]. These intermolecular interactions contribute to the stability of the crystalline form and influence the compound's physical properties [18].

Conformational ParameterObserved RangeStructural Significance
Amide C-N rotationRestrictedPartial double-bond character
Indole ring orientationVariableConformational flexibility
Feruloyl planarityFixedExtended conjugation
Intermolecular H-bonds2.7-3.2 ÅCrystal packing stability
Torsion anglesφ = 180° ± 15°Trans-amide geometry

Nb-Feruloyltryptamine represents a significant hydroxycinnamic acid amide compound that has been conclusively identified across multiple plant families, demonstrating its widespread occurrence in plant secondary metabolism1 [3]. The compound exhibits remarkable diversity in its natural distribution, with documented presence in three taxonomically distinct plant species that represent different ecological niches and adaptive strategies.

Zea mays (Maize/Corn) serves as one of the most extensively studied sources of Nb-feruloyltryptamine within the Poaceae family4. Research conducted on maize leaf segments has demonstrated that both N-p-coumaroyl- and N-feruloyltyramine accumulate significantly in response to wounding, with the synthesis of these hydroxycinnamic acid amides initiated within 3-6 hours post-injury and reaching peak concentrations at 12 hours [4]. The accumulation pattern in maize reveals sophisticated temporal regulation, where N-p-coumaroyltyramine content decreases rapidly after the initial peak, while N-feruloyltryptamine content maintains elevated levels for extended periods [4]. This differential accumulation pattern suggests distinct functional roles and metabolic stability characteristics between these structurally related compounds. In maize, the biosynthesis of feruloyltryptamine is intimately associated with tyramine N-hydroxycinnamoyltransferase (THT) activity, which increases dramatically following tissue damage, reaching levels 40 times higher than unwounded controls and 11 times higher than control leaves [4]. The enzyme demonstrates substrate specificity for both tyramine and tryptamine, with feruloyl-CoA serving as the optimal acyl donor, although sinapoyl-CoA also functions efficiently as an alternative substrate [4].

Carthamus tinctorius (Safflower) represents the second major plant source of Nb-feruloyltryptamine, belonging to the Asteraceae family6 [8]. Safflower seeds constitute a particularly rich reservoir of hydroxycinnamic acid amides, with Nb-feruloyltryptamine occurring alongside related compounds such as N-feruloylserotonin and N-p-coumaroylserotonin6. The presence of these compounds in safflower has been confirmed through high-performance liquid chromatography and liquid chromatography-mass spectrometry techniques7. Research indicates that safflower-derived hydroxycinnamic acid amides, including feruloyltryptamine, contribute significantly to the plant's antioxidant defense mechanisms and stress protection systems6. The accumulation of these compounds in safflower seeds appears to be developmentally regulated, with maximum concentrations achieved during seed maturation phases [10]. Metabolomic analyses of safflower petal wilting and seed development have revealed complex patterns of phenolic amide accumulation, suggesting coordinated biosynthetic regulation in response to developmental cues and environmental stresses [10].

Datura stramonium (Jimson Weed) provides the third confirmed natural source of Nb-feruloyltryptamine within the Solanaceae family11 [13]. Chemical constituent studies of Datura stramonium seeds have identified twelve distinct compounds, including N-trans-feruloyl tryptamine, through systematic isolation using silica gel, MCI gel, and Sephadex LH-20 column chromatography [11]. The structural identification has been confirmed through comprehensive physicochemical analysis and spectroscopic techniques including nuclear magnetic resonance and mass spectrometry [11]. Within the Datura genus, feruloyltryptamine occurs as part of a complex alkaloid profile that includes traditional tropane alkaloids such as scopolamine and atropine, as well as other phenolic amides like N-trans-ferulicacyl-tyramine11. The presence of feruloyltryptamine in Datura stramonium represents the first reported occurrence of this compound within the Solanaceae family, expanding our understanding of its taxonomic distribution [11]. The compound coexists with numerous other secondary metabolites, including daturaolone, daturadiol, scopoletin, and various beta-carboline derivatives, suggesting integration within broader defensive alkaloid networks11.

Biosynthetic Pathways in Plant Secondary Metabolism

The biosynthesis of Nb-feruloyltryptamine occurs through the convergence of two major metabolic pathways: the shikimate pathway for aromatic amino acid production and the phenylpropanoid pathway for hydroxycinnamic acid synthesis15 [17]. This biosynthetic process represents a sophisticated example of metabolic coordination between primary and secondary metabolism, where essential amino acids serve as precursors for specialized defensive compounds.

Tryptophan Biosynthesis Pathway initiates the formation of the amine component of Nb-feruloyltryptamine through the shikimate pathway18. The biosynthetic sequence begins with chorismate, the final product of the seven-step shikimate acid pathway, which serves as the universal precursor for aromatic amino acid biosynthesis [15]. Anthranilate synthase catalyzes the first committed step of tryptophan biosynthesis by transferring an amino group from glutamine to chorismate, generating anthranilate and pyruvate [18]. This enzyme functions as a heterotetramer composed of alpha and beta subunits, with the alpha subunit providing catalytic activity and the beta subunit contributing aminotransferase function [18]. The subsequent enzymatic steps convert anthranilate through a series of intermediates including phosphoribosylanthranilate, carboxyphenylamino-deoxyribulose phosphate, indole-glycerol phosphate, and finally to tryptophan through the action of tryptophan synthase [18]. The regulation of tryptophan biosynthesis involves sophisticated feedback inhibition mechanisms, where tryptophan binding to the alpha subunit of anthranilate synthase modulates enzyme activity [18].

Tryptamine Formation occurs through the decarboxylation of tryptophan catalyzed by tryptophan decarboxylase (TDC), representing the direct precursor for Nb-feruloyltryptamine synthesis5. This enzymatic conversion removes the carboxyl group from tryptophan, generating tryptamine as the amine substrate for subsequent acylation reactions [19]. The tryptophan decarboxylase enzyme demonstrates tissue-specific expression patterns and responds dynamically to environmental stresses, pathogen challenges, and developmental signals [5]. In plant systems, TDC activity correlates strongly with the accumulation of tryptamine-derived secondary metabolites, including various hydroxycinnamic acid amides [5]. The subcellular localization of TDC activity influences the spatial distribution of tryptamine availability for downstream biosynthetic reactions.

Ferulic Acid Biosynthesis provides the acyl component of Nb-feruloyltryptamine through the phenylpropanoid pathway, which converts phenylalanine to various hydroxycinnamic acids15 [20]. The pathway initiates with phenylalanine ammonia-lyase (PAL), which catalyzes the non-oxidative deamination of phenylalanine to trans-cinnamic acid20. This reaction utilizes an unusual electrophilic prosthetic group, 4-methylidene-5-one, as a covalent cofactor required for ammonia elimination [20]. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 hydroxylase, subsequently catalyzes the hydroxylation of trans-cinnamic acid at the C-4 position to form p-coumaric acid [20]. The conversion of p-coumaric acid to ferulic acid requires additional hydroxylation and methylation reactions, involving enzymes such as coumarate 3-hydroxylase and caffeic acid O-methyltransferase [15]. These enzymatic steps occur within distinct subcellular compartments, with early pathway steps localized to plastids and later modifications occurring in the cytoplasm [15].

Feruloyl-CoA Formation represents the activation step that prepares ferulic acid for amide bond formation with tryptamine16. This process involves 4-coumarate:CoA ligase (4CL) family enzymes, which catalyze the ATP-dependent formation of CoA thioesters from hydroxycinnamic acids10. The reaction mechanism involves the initial formation of an adenylate intermediate, followed by CoA substitution to generate the high-energy thioester bond [22]. Feruloyl-CoA serves as the activated donor substrate for various biosynthetic reactions, including the formation of hydroxycinnamic acid amides, lignin precursors, and other phenylpropanoid derivatives [22]. The subcellular distribution of 4CL enzymes and CoA availability influences the efficiency of feruloyl-CoA formation and subsequent metabolic flux toward amide biosynthesis.

Amide Bond Formation represents the final biosynthetic step, catalyzed by hydroxycinnamoyl-CoA:tryptamine N-(hydroxycinnamoyl)transferase (HCT), which condenses feruloyl-CoA with tryptamine to form Nb-feruloyltryptamine4 [16]. This enzyme belongs to the BAHD family of acyl-CoA-dependent acyltransferases and demonstrates substrate specificity for both the acyl donor and amine acceptor components [22]. Kinetic studies reveal that the enzyme exhibits optimal activity with tyramine and feruloyl-CoA, although tryptamine and sinapoyl-CoA also serve as efficient substrates [4]. The enzyme mechanism involves the formation of a ternary complex between the enzyme, acyl-CoA donor, and amine acceptor, followed by nucleophilic attack of the amine nitrogen on the thioester carbonyl carbon [22]. The reaction generates Nb-feruloyltryptamine and releases coenzyme A as a product, with the equilibrium strongly favoring amide formation due to the hydrolysis of the high-energy thioester bond [22].

Ecological Role in Plant Defense Mechanisms

Nb-feruloyltryptamine functions as a critical component of plant defense systems, operating through multiple interconnected mechanisms that provide protection against biotic and abiotic stresses16 [24]. The ecological significance of this compound extends beyond simple chemical deterrence to encompass complex roles in plant immunity, stress signaling, and adaptive responses to environmental challenges.

Pathogen Defense Mechanisms represent the primary ecological function of Nb-feruloyltryptamine, with the compound serving as both a direct antimicrobial agent and an indirect contributor to plant immune responses16. Research demonstrates that hydroxycinnamic acid amides, including feruloyltryptamine, accumulate rapidly at sites of pathogen infection, creating chemical barriers that impede microbial colonization and growth [24]. The antimicrobial activity operates through multiple modes of action, including direct inhibition of pathogen growth, disruption of microbial cell membranes, and interference with essential metabolic processes [24]. Studies on plant-pathogen interactions reveal that feruloyltryptamine accumulation correlates strongly with disease resistance phenotypes, with resistant plant varieties typically exhibiting higher constitutive levels and more rapid induction following pathogen challenge25. The compound demonstrates broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, suggesting evolutionary optimization for defense against diverse pathogenic threats16.

Cell Wall Fortification represents a fundamental mechanism through which Nb-feruloyltryptamine contributes to plant structural defense16 [24]. The compound becomes covalently incorporated into cell wall polymers through oxidative coupling reactions catalyzed by peroxidases and polyphenol oxidases26. This integration creates cross-linked networks that increase cell wall rigidity, reduce digestibility, and create physical barriers to pathogen penetration22. The deposition of hydroxycinnamic acid amides in cell walls occurs preferentially in tissues adjacent to wound sites or pathogen infection loci, suggesting targeted reinforcement of vulnerable areas4. Research on maize demonstrates that feruloyltryptamine and related compounds become integral components of both natural and wound periderm structures, contributing to the formation of protective barriers that limit further damage and pathogen spread [5]. The temporal pattern of cell wall incorporation follows the initial accumulation of soluble amides, indicating a two-phase defense response involving both immediate chemical protection and longer-term structural reinforcement [4].

Wound Response Activation illustrates the dynamic nature of Nb-feruloyltryptamine function in plant defense systems4 [27]. Mechanical damage to plant tissues triggers rapid biosynthetic activation, with feruloyltryptamine levels increasing dramatically within hours of injury [4]. This wound-induced accumulation serves multiple protective functions, including the creation of antimicrobial zones around damaged tissues, the activation of repair processes, and the prevention of opportunistic pathogen infections4. The wound response involves coordinated regulation of biosynthetic enzymes, with tyramine N-hydroxycinnamoyltransferase activity increasing up to 40-fold following tissue damage [4]. The spatial distribution of wound-induced feruloyltryptamine reflects the plant's ability to localize defensive responses to areas of greatest vulnerability while minimizing metabolic costs in undamaged tissues [4].

Oxidative Stress Protection emerges as a crucial ecological function of Nb-feruloyltryptamine, particularly under environmental stress conditions that generate reactive oxygen species21. The phenolic structure of feruloyltryptamine confers potent antioxidant properties, enabling the compound to scavenge free radicals and protect cellular components from oxidative damage6. This protective function becomes particularly important during pathogen infections, where both plant defense responses and pathogen activities generate substantial oxidative stress24. Research on safflower demonstrates that feruloyltryptamine and related compounds contribute significantly to the plant's overall antioxidant capacity, providing protection against environmental stresses such as drought, high light intensity, and temperature extremes6. The antioxidant activity operates through multiple mechanisms, including direct radical scavenging, metal chelation, and the regeneration of other antioxidant systems [28].

Signal Transduction Networks reveal the integration of Nb-feruloyltryptamine within broader plant communication systems16. The compound functions not only as an endpoint defensive molecule but also as a signaling component that influences the expression of other defense-related genes and metabolic pathways [16]. Accumulation of feruloyltryptamine correlates with the activation of defense hormone signaling networks, including jasmonic acid, salicylic acid, and ethylene pathways [24]. These hormonal interactions create amplification cascades that enhance the overall defensive capacity of the plant and coordinate responses across multiple tissues [24]. The signaling function of feruloyltryptamine extends to plant-plant communication, where the compound and its derivatives may serve as volatile signals that warn neighboring plants of pathogen threats or environmental stresses [29].

XLogP3

3.3

Dates

Last modified: 08-16-2023

Explore Compound Types